molecular formula C10H9N B034814 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 100190-87-2

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine

Cat. No. B034814
M. Wt: 143.18 g/mol
InChI Key: QNCDVUXUYRVGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, also known as CP-544, 972, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism Of Action

The exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood. However, it is believed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has also been shown to have neuroprotective effects.

Biochemical And Physiological Effects

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and in humans. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been shown to have neuroprotective effects and to improve the survival of neurons. Additionally, it has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine.

Advantages And Limitations For Lab Experiments

One advantage of using 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to use in animal studies compared to other compounds. However, one limitation is that the exact mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972. One potential direction is to investigate its potential as a treatment for cognitive impairment in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 and to develop more specific compounds that target the α7 nAChR.

Synthesis Methods

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 was first synthesized by Pfizer in the late 1990s. The synthesis method involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent. The final product is obtained through purification using column chromatography.

Scientific Research Applications

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has been the subject of various scientific research studies due to its potential therapeutic effects. It has been studied for its potential as a treatment for depression, anxiety, and schizophrenia. 4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine, 972 has also been studied for its potential as a cognitive enhancer and for its neuroprotective properties.

properties

CAS RN

100190-87-2

Product Name

4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

9-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene

InChI

InChI=1S/C10H9N/c1-2-11-4-8-5(1)9-7-3-6(8)10(7)9/h1-2,4,6-7,9-10H,3H2

InChI Key

QNCDVUXUYRVGJJ-UHFFFAOYSA-N

SMILES

C1C2C3C1C4=C(C23)C=CN=C4

Canonical SMILES

C1C2C3C1C4=C(C23)C=CN=C4

synonyms

5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine,4b,5,5a,6-tetrahydro-(9CI)

Origin of Product

United States

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